3-Methyl-4-phenylbut-3-en-2-amine;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3-Methyl-4-phenylbut-3-en-2-amine;hydrochloride are not explicitly detailed in the search results. industrial synthesis usually involves large-scale chemical reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-phenylbut-3-en-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives .
Scientific Research Applications
3-Methyl-4-phenylbut-3-en-2-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-4-phenylbut-3-en-2-amine;hydrochloride include:
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a methyl group on the butenamine backbone differentiates it from other similar compounds .
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3-methyl-4-phenylbut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-9(10(2)12)8-11-6-4-3-5-7-11;/h3-8,10H,12H2,1-2H3;1H |
InChI Key |
ZWVFPNANKWEGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=CC1=CC=CC=C1)C)N.Cl |
Origin of Product |
United States |
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